7-(Furan-2-yl)-1-(3-methylphenyl)-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid
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Overview
Description
7-(2-FURYL)-1-(3-METHYLPHENYL)-4-OXO-2-SULFANYL-1,4-DIHYDROPYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLIC ACID is a complex organic compound belonging to the pyrido[2,3-d]pyrimidine family. This compound is characterized by its unique structure, which includes a furan ring, a methylphenyl group, and a dihydropyridopyrimidine core. It has garnered significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the field of oncology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-FURYL)-1-(3-METHYLPHENYL)-4-OXO-2-SULFANYL-1,4-DIHYDROPYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLIC ACID typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of a furan derivative with a methylphenyl-substituted pyrimidine under acidic conditions. This is followed by oxidation and sulfonation steps to introduce the oxo and sulfanyl groups, respectively .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
7-(2-FURYL)-1-(3-METHYLPHENYL)-4-OXO-2-SULFANYL-1,4-DIHYDROPYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide.
Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.
Substitution: The furan ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid.
Reduction: Sodium borohydride, ethanol.
Substitution: Electrophiles like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of halogenated furan derivatives.
Scientific Research Applications
7-(2-FURYL)-1-(3-METHYLPHENYL)-4-OXO-2-SULFANYL-1,4-DIHYDROPYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLIC ACID has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Investigated for its potential anticancer properties, particularly as an inhibitor of tyrosine kinases and other cancer-related enzymes.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 7-(2-FURYL)-1-(3-METHYLPHENYL)-4-OXO-2-SULFANYL-1,4-DIHYDROPYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLIC ACID involves its interaction with specific molecular targets, such as tyrosine kinases. By binding to the active site of these enzymes, the compound inhibits their activity, leading to the disruption of signaling pathways essential for cancer cell proliferation and survival. This inhibition ultimately results in the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidine derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities.
Furan-containing compounds: These compounds have a furan ring and exhibit diverse chemical reactivity and biological properties.
Uniqueness
7-(2-FURYL)-1-(3-METHYLPHENYL)-4-OXO-2-SULFANYL-1,4-DIHYDROPYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLIC ACID is unique due to its combination of a furan ring, a methylphenyl group, and a dihydropyridopyrimidine core. This unique structure contributes to its distinct chemical reactivity and potential therapeutic applications, particularly in the field of oncology .
Properties
Molecular Formula |
C19H13N3O4S |
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Molecular Weight |
379.4 g/mol |
IUPAC Name |
7-(furan-2-yl)-1-(3-methylphenyl)-4-oxo-2-sulfanylidenepyrido[2,3-d]pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C19H13N3O4S/c1-10-4-2-5-11(8-10)22-16-15(17(23)21-19(22)27)12(18(24)25)9-13(20-16)14-6-3-7-26-14/h2-9H,1H3,(H,24,25)(H,21,23,27) |
InChI Key |
XMTDNDMGJZPPPB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C3=C(C(=CC(=N3)C4=CC=CO4)C(=O)O)C(=O)NC2=S |
Origin of Product |
United States |
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